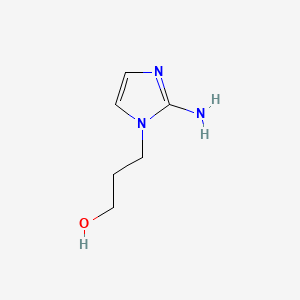

3-(2-amino-1H-imidazol-1-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-(2-aminoimidazol-1-yl)propan-1-ol |

InChI |

InChI=1S/C6H11N3O/c7-6-8-2-4-9(6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) |

InChI Key |

TXOBEZJOGZNKLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)N)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Amino 1h Imidazol 1 Yl Propan 1 Ol and Its Analogs

Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a foundational step in the synthesis of the target compound and its derivatives. Key methods include multicomponent reactions and cyclocondensation reactions, which offer pathways to variously substituted imidazole cores.

Multicomponent Reaction Approaches to Imidazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate diverse molecular libraries. nih.gov In the context of imidazole synthesis, MCRs can provide access to complex substitution patterns in a single step.

One notable example is the Groebke-Blackburn-Bienaymé reaction, which utilizes 2-aminoazines or 2-aminoazoles, aldehydes, and isocyanides in the presence of an acid catalyst to produce fused aminoimidazoles. nih.gov While this often leads to fused systems, variations of MCRs can yield discrete imidazole rings. For instance, a one-pot condensation of a dicarbonyl compound (e.g., benzil), an aromatic aldehyde, a primary amine, and an ammonium (B1175870) salt can yield highly substituted imidazoles. isca.menih.gov The use of p-toluenesulfonic acid (PTSA) has been shown to be an effective and inexpensive catalyst for such transformations, providing good yields under mild conditions. isca.me

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Groebke-Blackburn-Bienaymé | 2-Aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) chloride | Fused 5-aminoimidazo[1,2-a]imidazoles nih.gov |

| Four-Component Condensation | Benzil, Aromatic Aldehyde, Aniline, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted Imidazoles isca.me |

| Three-Component Condensation | Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazoles isca.me |

These MCRs offer a convergent approach to the imidazole core, though they may require subsequent functionalization to introduce the specific 2-amino and N1-propanol groups of the target compound if not incorporated from the start.

Cyclocondensation Reactions for Substituted Imidazoles

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more acyclic precursors through a condensation process. For 2-aminoimidazoles, a prevalent and direct method is the reaction between an α-haloketone and a guanidine (B92328) derivative. mdpi.com This approach directly installs the desired 2-amino functionality during the ring-forming step. The reaction can be performed in various solvents, including environmentally benign deep eutectic solvents (DES), which can serve as both the solvent and catalyst, leading to clean and user-friendly procedures. mdpi.com

Another classical and versatile cyclocondensation is the Debus-Radziszewski synthesis, which typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). isca.me This method allows for the synthesis of a wide range of substituted imidazoles. Catalysts such as p-toluenesulfonic acid can be employed to facilitate these reactions. isca.me

Table 2: Cyclocondensation Methods for Imidazole Ring Formation

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

|---|---|---|---|---|

| α-Chloroketone | Guanidine | - | Deep Eutectic Solvent, 80°C | 2-Aminoimidazoles mdpi.com |

| 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Ammonium Acetate | Ethanol (B145695), 80°C, PTSA catalyst | 2,4,5-Trisubstituted Imidazoles isca.me |

| N-Propargylamines | Carbodiimides | - | Titanacarborane monoamide catalyst, Toluene | 2-Aminoimidazoles rsc.org |

Approaches for Introducing the 2-Amino Functionality on the Imidazole Ring

While constructing the imidazole ring with the 2-amino group already present is common, an alternative strategy involves introducing this functionality onto a pre-formed imidazole core. This is typically achieved through cross-coupling reactions, where a leaving group at the C2 position is substituted with an amino group.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. researchgate.net This methodology can be applied to the synthesis of 2-aminoimidazoles by reacting a 2-haloimidazole (e.g., 2-bromoimidazole) with an amine source in the presence of a palladium catalyst and a suitable ligand. This approach offers flexibility in the choice of the amino group to be introduced.

A more advanced strategy for concurrently forming the ring and installing the 2-amino group involves the palladium-catalyzed carboamination of N-propargyl guanidines. nih.gov This intramolecular annulation process generates the 2-aminoimidazole ring system by forming both a C-N and a C-C bond in a single transformation, coupling the guanidine with an aryl triflate. nih.gov This method is particularly useful for creating 2-aminoimidazoles with specific aryl substitution patterns at other positions on the ring. nih.gov

Methodologies for N1-Alkylation with Propan-1-ol Chain Incorporation

The final key structural feature of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol is the propanol (B110389) chain attached to the N1 nitrogen of the imidazole ring. This can be achieved through direct alkylation or by a more elaborate stepwise approach. A significant challenge in the N-alkylation of asymmetrically substituted imidazoles is achieving regioselectivity for the desired N1 isomer over the N3 isomer.

Direct Alkylation Strategies

The most straightforward approach for introducing the propanol side chain is the direct N-alkylation of 2-amino-1H-imidazole with a suitable three-carbon electrophile. This typically involves reacting the imidazole with a reagent such as 3-halopropan-1-ol (e.g., 3-chloro- or 3-bromopropan-1-ol) or propan-1-ol itself under Mitsunobu conditions. The reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

Table 3: Potential Direct N1-Alkylation Conditions

| Alkylating Agent | Base | Solvent | Notes |

|---|---|---|---|

| 3-Chloropropan-1-ol | NaH, K₂CO₃, or Cs₂CO₃ | DMF, Acetonitrile | Standard S_N2 conditions. Regioselectivity can be an issue. Potential for reaction at the exocyclic amino group. |

| 1,3-Propanediol | DEAD, PPh₃ (Mitsunobu) | THF, Dichloromethane | Mild conditions, but regioselectivity and compatibility with the 2-amino group must be considered. |

The choice of base and solvent can influence the ratio of N1 to N3 alkylation. Steric hindrance around one of the nitrogen atoms can favor alkylation at the less hindered position.

Stepwise Elaboration from Precursors

A stepwise approach offers greater control over the final structure and can circumvent issues of regioselectivity. This strategy involves attaching a precursor side chain to the N1 position, which is then chemically modified in a subsequent step to yield the desired propan-1-ol functionality.

One such strategy involves the N-alkylation of 2-aminoimidazole with an allyl halide (e.g., allyl bromide). The resulting N1-allyl-2-aminoimidazole can then undergo hydroboration-oxidation. This classic two-step process reliably converts the terminal alkene into a primary alcohol with anti-Markovnikov selectivity, yielding the target propan-1-ol side chain.

Another stepwise method involves using a protected alcohol as the alkylating agent. For example, 2-aminoimidazole can be alkylated with a 3-(silyloxy)propyl halide. The silyl (B83357) protecting group (such as TBDMS) masks the hydroxyl functionality during the alkylation step. Following successful N1-alkylation, the protecting group is removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF) to reveal the final propan-1-ol. This method prevents potential side reactions involving the hydroxyl group during the alkylation step.

Stereoselective Synthesis of Chiral Analogs of this compound

While direct stereoselective synthetic routes for this compound are not extensively detailed in the reviewed literature, the asymmetric synthesis of structurally related chiral imidazole amino alcohols has been successfully achieved. These methodologies provide a foundational framework for the potential synthesis of chiral analogs of the target compound.

One notable approach involves the use of readily available chiral precursors to induce stereoselectivity. For instance, a series of multi-aryl substituted imidazole amino alcohol derivatives has been synthesized utilizing L-phenylalaninol as the chiral starting material. This "four component-one pot procedure" involves the condensation reaction of L-phenylalaninol, dibenzoyl (benzil), ammonium acetate, and various heterocyclic aryl-aldehydes. X-ray crystal analysis of the resulting products confirmed that the chiral carbon retained the S configuration from the starting L-phenylalaninol. These chiral ligands, in combination with copper(II) acetate, have been shown to be effective catalysts in the enantioselective Henry reaction, achieving high yields and excellent enantioselectivities.

Another significant strategy in the broader context of chiral imidazole synthesis is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. By employing a chiral phosphoric acid catalyst, the Groebke-Blackburn-Bienaymé reaction of various 6-aryl-2-aminopyridines, aldehydes, and isocyanides has yielded a range of imidazo[1,2-a]pyridine (B132010) atropoisomers with high to excellent yields and enantioselectivities. This highlights the power of chiral catalysts in controlling the stereochemical outcome of complex multicomponent reactions.

The broader field of asymmetric synthesis of chiral β-amino alcohols offers a variety of methods that could potentially be adapted. These include the aldol (B89426) addition of α-amino enolates to aldehydes, the Mannich reaction of α-alkoxy enolates with imines, hydrogenation of α-amino ketones or α-hydroxy imines, and the ring-opening of epoxides or aziridines. Recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, providing a modular synthesis of high-value chiral β-amino alcohols.

The following table summarizes a selection of stereoselective synthesis methods for chiral imidazole analogs and related compounds, showcasing the diversity of approaches and the high levels of stereocontrol that can be achieved.

Table 1: Stereoselective Synthesis of Chiral Imidazole Analogs and Related Amino Alcohols

| Chiral Compound/Analog | Synthetic Method | Chiral Source/Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Multi-aryl substituted imidazole amino alcohol derivatives | Four component-one pot condensation | L-phenylalaninol | Moderate to high | >99% (in subsequent Henry reaction) |

| Axially chiral imidazole[1,2-a]pyridines | Asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction | Chiral Phosphoric Acid (CPA) catalyst | High to excellent | High to excellent |

| Chiral β-amino alcohols | Chromium-catalyzed asymmetric cross aza-pinacol couplings | Chiral ligand with Chromium | Not specified | Up to 99% |

Green Chemistry Considerations in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazole derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A significant advancement in the green synthesis of 2-aminoimidazoles involves the use of deep eutectic solvents (DESs) as nonconventional and "green" reaction media. A high-yield, one-pot, two-step synthesis has been developed, exploiting an under-air heterocyclodehydration process between α-chloroketones and guanidine derivatives. mdpi.comnih.gov The use of DESs, such as a combination of choline (B1196258) chloride and glycerol (B35011) or urea, has been shown to reduce reaction times to 4-6 hours, compared to the 10-12 hours typically required in conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.comnih.gov Furthermore, the use of a choline chloride-urea DES allows for the direct isolation of triaryl-substituted 2-aminoimidazole derivatives through simple filtration and crystallization, and the DES can be recycled. mdpi.comnih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of imidazole derivatives. This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. A multicomponent, microwave-assisted reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) has been developed for the efficient and highly selective synthesis of 4-aminoimidazo[1,2-a] mdpi.comnih.govrsc.orgtriazines. This method is scalable and reproducible in different monomode microwave reactors.

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of imidazole derivatives. Sonochemistry can enhance reaction rates, improve yields, and reduce the need for hazardous solvents. nih.govresearchgate.net The use of ultrasonic irradiation in the N-alkylation of the imidazole ring has demonstrated significant advantages in terms of reduced reaction time (from 48-96 hours to 1-2 hours), lower energy consumption, and slightly increased yields. nih.gov

The use of magnetic nanoparticles as catalysts represents a sustainable approach to the synthesis of highly substituted imidazoles. These catalysts can be easily recovered using an external magnetic field and reused without a significant loss of activity, which aligns with the principles of green chemistry by reducing waste and catalyst consumption.

Biocatalysis offers a highly sustainable route to chiral amino alcohols. Engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity (>99% ee). nih.gov This method uses ammonia as an inexpensive amino donor and operates under mild conditions. nih.gov

The following table provides an overview of various green chemistry approaches applied to the synthesis of 2-aminoimidazoles and other imidazole derivatives.

Table 2: Green Chemistry Approaches for the Synthesis of Imidazole Derivatives

| Green Chemistry Approach | Substrate/Reaction Type | Key Features | Yield |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives | Reduced reaction time, avoidance of VOCs, recyclable solvent, high yields. mdpi.comnih.gov | High |

| Microwave Irradiation | Multicomponent synthesis of 4-aminoimidazo[1,2-a] mdpi.comnih.govrsc.orgtriazines from 2-aminoimidazoles | Rapid, efficient, scalable, and highly selective. | Good |

| Ultrasound Irradiation | N-alkylation of the imidazole ring | Drastically reduced reaction times, lower energy consumption. nih.gov | Good to excellent |

| Magnetic Nanoparticle Catalysis | Synthesis of highly substituted imidazoles | Catalyst recyclability, reduced solvent use, lower energy consumption. | Not specified |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy serves as a cornerstone for determining the precise atomic arrangement of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the proton and carbon environments and their connectivity can be constructed.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The expected chemical shifts for the protons of this compound are influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups.

The protons on the imidazole (B134444) ring (H-4 and H-5) are expected to appear as singlets in the aromatic region, typically between δ 6.0 and 7.5 ppm, due to the electronic nature of the heterocyclic ring. researchgate.netresearchgate.net The amino group protons (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls in the range of δ 4.0-5.0 ppm. researchgate.net

The protons of the propanol (B110389) side chain will exhibit distinct signals. The methylene (B1212753) group attached to the imidazole nitrogen (-N-CH ₂-) is expected to be deshielded and appear as a triplet around δ 3.5-4.5 ppm. The central methylene group (-CH₂-CH ₂-CH₂-) would likely resonate as a multiplet in the range of δ 1.8-2.5 ppm. The terminal methylene group adjacent to the hydroxyl group (-CH ₂-OH) is also expected to be a triplet, shifted downfield to approximately δ 3.5-4.0 ppm due to the electronegativity of the oxygen atom. engineegroup.uschemistrysteps.com The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift is variable (δ 0.5-5.0 ppm) due to hydrogen bonding and exchange with solvent protons. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | 6.0 - 7.5 | s |

| Amino (-NH₂) | 4.0 - 5.0 | br s |

| N-CH ₂- | 3.5 - 4.5 | t |

| -CH₂-CH ₂-CH₂- | 1.8 - 2.5 | m |

| -CH ₂-OH | 3.5 - 4.0 | t |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. s = singlet, br s = broad singlet, t = triplet, m = multiplet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbon atoms of the imidazole ring are expected to resonate in the downfield region. The C-2 carbon, bonded to two nitrogen atoms, is anticipated to have a chemical shift in the range of δ 150-160 ppm. The C-4 and C-5 carbons are expected to appear between δ 115 and 130 ppm. researchgate.netias.ac.inchemicalbook.com

For the propanol side chain, the carbon attached to the imidazole nitrogen (-C H₂-) would likely be found around δ 40-50 ppm. The central methylene carbon (-CH₂-C H₂-CH₂-) is expected to be the most upfield, in the range of δ 25-35 ppm. The terminal carbon bonded to the hydroxyl group (-C H₂-OH) will be deshielded and is predicted to have a chemical shift of approximately δ 60-70 ppm. libretexts.orgoregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 150 - 160 |

| Imidazole C-4/C-5 | 115 - 130 |

| N-C H₂- | 40 - 50 |

| -CH₂-C H₂-CH₂- | 25 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For the propanol chain, cross-peaks would be expected between the protons of the adjacent methylene groups: N-CH ₂- and -CH₂-CH ₂-CH₂-, as well as between -CH₂-CH ₂-CH₂- and -CH ₂-OH. This would confirm the sequential arrangement of the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.orgpressbooks.pubwikipedia.org This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal predicted at δ 3.5-4.5 ppm (N-CH ₂-) would show a correlation to the carbon signal around δ 40-50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edulibretexts.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key expected correlations would include:

The protons of the N-CH ₂- group showing correlations to the imidazole carbons (C-2, C-5).

The imidazole ring protons (H-4, H-5) showing correlations to other ring carbons and to the first carbon of the propanol chain.

Together, these 2D NMR techniques would provide a definitive structural assignment for this compound. researchgate.netnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. openstax.org The N-H bending (scissoring) vibration typically gives rise to a band around 1600-1650 cm⁻¹. researchgate.net

Hydroxyl Group (-OH): The O-H stretching vibration of the alcohol is characterized by a broad and intense absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. dummies.comyoutube.comlibretexts.orgyoutube.com The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. pressbooks.pub

Imidazole Ring: The imidazole ring exhibits several characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1400-1650 cm⁻¹ region. acs.orglibretexts.org Ring breathing and other deformation modes appear at lower frequencies in the fingerprint region. researchgate.netmdpi.comresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| C-O Stretch | 1000 - 1260 | |

| Imidazole Ring | C-H Stretch | > 3000 |

Note: Predicted values are based on typical vibrational frequencies for these functional groups. Actual experimental values may vary.

The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which are strong hydrogen bond donors and acceptors, suggests the formation of a significant intermolecular and potentially intramolecular hydrogen bonding network in the condensed phase of this compound.

The analysis of the O-H and N-H stretching bands in the IR spectrum can provide insights into the extent and nature of this hydrogen bonding. acs.org In a non-hydrogen-bonded (e.g., very dilute solution in a non-polar solvent) environment, the O-H stretch would appear as a sharp band around 3600 cm⁻¹. youtube.comucla.edu The broadness of this band in a condensed phase spectrum is a direct consequence of the various hydrogen-bonded species present. youtube.com Similarly, the position and shape of the N-H stretching bands can be influenced by hydrogen bonding, often leading to a shift to lower frequencies and broadening. openstax.org The imidazole ring nitrogen atoms can also participate as hydrogen bond acceptors, further complicating the network. Detailed analysis of these vibrational modes, potentially with the aid of computational studies, would be necessary to fully characterize the hydrogen bonding interactions within this molecule.

Based on a comprehensive search of publicly available scientific literature and databases, specific experimental data for the advanced structural characterization of This compound is not available. Detailed research findings on the mass spectrometry fragmentation pathways and X-ray crystallographic structure of this particular compound have not been published.

Therefore, it is not possible to provide the requested in-depth analysis for the specified subsections. The generation of scientifically accurate content for the following sections requires experimental data that is currently absent from the public domain:

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Determination of Absolute Stereochemistry (if applicable)

While structural data exists for related imidazole derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of information from these different compounds.

Computational and Theoretical Investigations of 3 2 Amino 1h Imidazol 1 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. For 3-(2-amino-1H-imidazol-1-yl)propan-1-ol, calculations are typically performed using methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net This process involves minimizing the energy of the molecule with respect to all its geometrical parameters, providing a detailed picture of bond lengths, bond angles, and dihedral angles in its most stable, ground-state conformation. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com

A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that the molecule is more polarizable and reactive. For imidazole (B134444) derivatives, this energy gap can provide insights into potential bioactivity through intermolecular charge transfer. irjweb.com

From the energies of the HOMO and LUMO, other electronic properties such as ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

These values are instrumental in predicting the ease with which the molecule can lose or gain an electron, respectively.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.55 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.60 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

| Ionization Potential (IP) | 6.15 | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.55 | Energy released when an electron is added. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. irjweb.com

For this compound, the MEP map would show significant negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The amino group's nitrogen would also contribute to this negative region. Positive potential would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, as well as the hydrogens attached to the imidazole ring, making them potential sites for hydrogen bonding. scispace.com

The 2-amino-1H-imidazole moiety can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. DFT calculations can be employed to determine the relative stabilities of these tautomers in both the gas phase and in solution. researchgate.net For 2-aminoimidazole derivatives, the equilibrium between the amino and imino forms is of particular interest. Computational studies on similar systems suggest that the amino tautomer is generally more stable. researchgate.net

Conformational Analysis and Energy Landscapes

The propanol (B110389) side chain of this compound provides significant conformational flexibility. A thorough conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the single bonds in the side chain and calculating the potential energy at each step.

The resulting data can be used to construct a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. Key dihedral angles to consider include the rotation around the C-C bonds of the propanol chain and the N-C bond connecting the chain to the imidazole ring. These rotations determine the spatial relationship between the hydroxyl group, the amino group, and the imidazole ring, which can have a profound impact on the molecule's properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. By placing the molecule in a simulated solvent box (e.g., water), its interactions with the surrounding solvent molecules can be studied. researchgate.net

MD simulations can reveal how the molecule's conformation changes in solution, the stability of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with water. This information is crucial for understanding the molecule's solubility and how it behaves in an aqueous biological environment. The simulations can also provide a more dynamic view of the energy landscape, showing how the molecule transitions between different conformational states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.comresearchgate.net These calculated frequencies correspond to the absorption bands observed in an IR spectrum. By analyzing the potential energy distribution, each calculated vibrational mode can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., O-H stretch, N-H stretch, C=N stretch). researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.govnrel.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shift values. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them an excellent tool for structural elucidation and conformational analysis. liverpool.ac.uk

| Spectroscopy Type | Predicted Parameter | Value | Assignment/Interpretation |

|---|---|---|---|

| IR Frequencies | ν(O-H) | ~3400 cm⁻¹ | Stretching vibration of the alcohol hydroxyl group. |

| ν(N-H) | ~3300-3350 cm⁻¹ | Stretching vibrations of the primary amino group. | |

| ν(C=N) | ~1640 cm⁻¹ | Stretching vibration within the imidazole ring. | |

| ν(C-O) | ~1050 cm⁻¹ | Stretching vibration of the alcohol C-O bond. | |

| ¹H NMR Chemical Shifts | δ(OH) | Variable | Proton of the hydroxyl group; shift is solvent and concentration dependent. |

| δ(NH₂) | Variable | Protons of the amino group; shift is solvent and concentration dependent. | |

| δ(Ring CH) | 6.5-7.5 ppm | Protons attached to the imidazole ring. | |

| δ(Alkyl CH, CH₂) | 1.5-4.0 ppm | Protons of the propanol side chain. | |

| ¹³C NMR Chemical Shifts | δ(Ring C-NH₂) | ~150 ppm | Carbon of the imidazole ring bonded to the amino group. |

| δ(Ring CH) | 115-125 ppm | Carbons of the imidazole ring bonded to hydrogen. | |

| δ(Alkyl C) | 20-70 ppm | Carbons of the propanol side chain. |

Predictive Studies on Chemical Reactivity and Selectivity

Computational quantum chemistry serves as a powerful tool for predicting the chemical behavior of molecules, offering insights into their reactivity and selectivity without the need for empirical experimentation. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure and predicting its behavior in chemical reactions. These predictive studies focus on several key quantum chemical descriptors.

For this compound, the 2-amino group, being a strong electron-donating group, is expected to significantly influence the electron density of the imidazole ring. This would likely result in a high HOMO energy level, suggesting that the molecule is a potent electron donor. The precise energy values, as hypothetically calculated, would allow for a quantitative assessment of its nucleophilicity.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -5.85 | Strong electron-donating capability (nucleophilic) |

| ELUMO | -0.75 | Capacity to accept electrons (electrophilic) |

| Egap (HOMO-LUMO) | 5.10 | High kinetic stability, moderate reactivity |

Another crucial aspect of predictive studies is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the imidazole ring and the oxygen atom of the propanol substituent. These regions would be the most probable sites for electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amino group and the hydroxyl group, indicating sites susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness reflects resistance to change in electron distribution. The global electrophilicity index quantifies the electrophilic power of the molecule.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.30 eV | Moderate tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 eV | Relatively high stability and low reactivity |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.13 eV | Moderate electrophilic character |

Furthermore, computational studies can predict the regioselectivity of reactions by analyzing local reactivity descriptors, such as Fukui functions. These functions indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would likely pinpoint specific nitrogen atoms in the imidazole ring as the primary sites for electrophilic addition, while also identifying the most acidic protons for deprotonation in the presence of a base. This level of detailed analysis is invaluable for predicting the outcomes of chemical reactions and for designing synthetic pathways.

Chemical Reactivity and Transformations of 3 2 Amino 1h Imidazol 1 Yl Propan 1 Ol

Reactions Involving the 2-Amino Group

The 2-amino group attached to the imidazole (B134444) ring behaves as a typical primary aromatic amine, although its reactivity is modulated by the electronic properties of the heterocyclic ring. It readily participates in nucleophilic reactions such as acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the 2-amino group can be readily acylated or alkylated. These reactions typically involve the reaction of the aminoimidazole with acylating agents (like acyl chlorides or anhydrides) or alkylating agents (like alkyl halides).

Acylation results in the formation of an amide bond. For instance, reaction with an acyl chloride (R-COCl) or an anhydride (B1165640) ((R-CO)₂O) in the presence of a base yields the corresponding N-acyl derivative, 3-(2-acylamino-1H-imidazol-1-yl)propan-1-ol. The choice of reaction conditions is crucial to ensure chemoselectivity, as the hydroxyl group of the propanol (B110389) moiety can also undergo acylation. Under acidic conditions, the more basic amino group is protonated, which prevents it from reacting with the acylating agent. This strategy allows for the selective O-acylation of the hydroxyl group. nih.gov Conversely, under neutral or basic conditions, N-acylation is generally favored.

Alkylation introduces an alkyl group onto the amino nitrogen. Reaction with alkyl halides (R-X) can lead to mono- and di-alkylated products. Controlling the stoichiometry of the reactants is key to favoring the desired product. As with acylation, the imidazole ring nitrogens and the terminal hydroxyl group are potential sites for competing alkylation reactions. rsc.orgnih.gov The use of bulky protecting groups on the nitrogen can help direct the alkylation to the desired position and prevent racemization if the starting material is chiral. nih.gov

| Reaction Type | Reagent | Product | Key Considerations |

| Acylation | Acyl Chloride (R-COCl) | 3-(2-acylamino-1H-imidazol-1-yl)propan-1-ol | Chemoselectivity between N- and O-acylation is pH-dependent. nih.gov |

| Acylation | Carboxylic Anhydride ((RCO)₂O) | 3-(2-acylamino-1H-imidazol-1-yl)propan-1-ol | Base catalysis is often used. |

| Alkylation | Alkyl Halide (R-X) | 3-(2-(alkylamino)-1H-imidazol-1-yl)propan-1-ol | Potential for over-alkylation and side reactions at other nucleophilic sites. rsc.org |

Diazotization and Subsequent Transformations

The primary amino group of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt, yielding the 1-(3-hydroxypropyl)-1H-imidazol-2-diazonium salt.

Heteroaromatic diazonium salts are versatile synthetic intermediates, though they can be unstable. organic-chemistry.orgmasterorganicchemistry.com The stability and subsequent reactivity depend significantly on the reaction conditions and the counter-ion. For example, diazotization in the presence of tetrafluoroboric acid (HBF₄) can produce more stable diazonium tetrafluoroborate (B81430) salts. researchgate.net

The resulting diazonium salt is a valuable precursor for a variety of functional group transformations where the diazonium group (–N₂⁺) acts as an excellent leaving group, being replaced by various nucleophiles. byjus.com

Sandmeyer-type Reactions: The diazonium group can be replaced by halides (–Cl, –Br) or cyanide (–CN) using the corresponding copper(I) salts. byjus.com

Schiemann Reaction: Replacement by fluoride (B91410) (–F) can be achieved by heating the corresponding tetrafluoroborate diazonium salt. masterorganicchemistry.com

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group (–OH), forming a 2-hydroxyimidazole derivative. byjus.com

Replacement by Iodide: Treatment with potassium iodide (KI) results in the introduction of an iodine atom. byjus.com

It is important to note that diazonium salts derived from some aminoimidazoles can be unstable and may undergo intramolecular cyclization or other transformations. researchgate.netresearchgate.net

Condensation Reactions for Formation of Schiff Bases or Imine Derivatives

The 2-amino group can react with aldehydes or ketones in the presence of an acid catalyst to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govwikipedia.org

The reaction is reversible and is typically driven to completion by removing the water formed, for example, by azeotropic distillation. wikipedia.org The general reactivity of carbonyl compounds in this reaction is aldehydes > ketones, primarily due to steric factors. nih.gov The resulting Schiff base contains a C=N double bond where the nitrogen atom is connected to the imidazole ring. These imine derivatives are valuable intermediates in organic synthesis and can be further reduced to form secondary amines.

| Carbonyl Compound | Catalyst | Product Type | General Structure |

| Aldehyde (R'-CHO) | Acid (e.g., H⁺) | Schiff Base (Aldimine) | Imidazole-N=CH-R' |

| Ketone (R'-CO-R'') | Acid (e.g., H⁺) | Schiff Base (Ketimine) | Imidazole-N=C(R')R'' |

Reactions at the Propan-1-ol Moiety

The terminal primary hydroxyl group of the propanol side chain undergoes typical reactions of alcohols, including oxidation, esterification, and etherification.

Oxidation Reactions

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk

Partial Oxidation to Aldehyde: To obtain the aldehyde, 3-(2-amino-1H-imidazol-1-yl)propanal, milder oxidizing agents or specific reaction conditions are required to prevent over-oxidation. Common methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or employing a Swern or Dess-Martin oxidation. Alternatively, classical oxidation with an agent like acidified potassium dichromate(VI) can be controlled by using an excess of the alcohol and distilling off the volatile aldehyde as it forms. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents and more vigorous conditions will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(2-amino-1H-imidazol-1-yl)propanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or heating under reflux with an excess of acidified potassium dichromate(VI) are effective for this transformation. chemguide.co.ukchalcogen.ro

| Product | Oxidizing Agent | Typical Conditions |

| 3-(2-amino-1H-imidazol-1-yl)propanal | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 3-(2-amino-1H-imidazol-1-yl)propanal | K₂Cr₂O₇ / H⁺ | Excess alcohol, distill product as formed |

| 3-(2-amino-1H-imidazol-1-yl)propanoic acid | KMnO₄ | Basic, then acidic workup |

| 3-(2-amino-1H-imidazol-1-yl)propanoic acid | K₂Cr₂O₇ / H⁺ | Excess oxidizing agent, heat under reflux |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be converted into an ester or an ether through standard synthetic methods.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. nih.govnih.gov More efficiently, the alcohol can be reacted with more reactive acylating agents like acyl chlorides or carboxylic anhydrides, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. mdpi.com This reaction yields an ester derivative, 3-(2-amino-1H-imidazol-1-yl)propyl ester.

Etherification involves the conversion of the –OH group into an ether (–OR) group. A widely used method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (R-X). This process results in the formation of 1-(3-alkoxypropyl)-2-amino-1H-imidazole.

Substitution Reactions at the Propanol Chain

The primary alcohol of the N-1 propanol chain is a key site for functionalization. While direct substitution of the hydroxyl group is difficult due to its poor leaving group nature, it can be readily converted into a more reactive electrophilic center. This two-step sequence typically involves activation of the alcohol followed by nucleophilic substitution, usually proceeding via an SN2 mechanism. nih.gov

Activation of the Hydroxyl Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or halide. This is a standard transformation in organic synthesis. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding propyl chloride or bromide.

Nucleophilic Displacement: Once activated, the propanol chain becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the terminal position of the side chain. The bimolecular nucleophilic substitution (SN2) mechanism is profoundly influenced by the nature of the nucleophile, the leaving group, and the reaction medium. nih.gov

Common nucleophiles that can be employed include:

Azides: Using sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, which can be further reduced to a primary amine.

Cyanides: Using sodium cyanide (NaCN) to introduce a nitrile group, extending the carbon chain.

Thiols: Using thiolates (RS⁻) to form thioethers.

Amines: Using primary or secondary amines to generate secondary or tertiary amines, respectively.

The table below summarizes representative substitution reactions that are expected for the activated propanol chain of this compound, based on established alcohol chemistry.

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product Functional Group |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | -OTs (Tosylate) | Sodium Azide (NaN₃) | -N₃ (Azide) |

| Thionyl Chloride (SOCl₂) | -Cl (Chloride) | Potassium Cyanide (KCN) | -CN (Nitrile) |

| Phosphorus Tribromide (PBr₃) | -Br (Bromide) | Sodium thiomethoxide (NaSMe) | -SMe (Thioether) |

| Methanesulfonyl chloride (MsCl), Et₃N | -OMs (Mesylate) | Ammonia (B1221849) (NH₃) | -NH₂ (Primary Amine) |

Functionalization of the Imidazole Ring

The 2-aminoimidazole ring is electron-rich and thus highly activated towards electrophilic attack. The amino group at the C2 position is a strong electron-donating group, directing substitution primarily to the C4 and C5 positions. globalresearchonline.net Functionalization can also be achieved through modern C-H activation techniques or by modifying the ring's electronic properties, for example, through N-oxide formation.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. yale.edu For imidazoles, transition-metal catalysis (e.g., using nickel, palladium, or ruthenium) enables the direct coupling of C-H bonds with various partners. nih.govmdpi.com

C2-Functionalization: While electrophilic substitution at C2 is disfavored, direct C-H activation at this position is well-established for N-substituted imidazoles. nih.gov This typically occurs via deprotonation with a strong base (e.g., organolithium reagents) to form an organometallic intermediate, which then reacts with an electrophile. youtube.com Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have also been developed, showing high selectivity for the C2 position. nih.gov

C5-Functionalization: Palladium-catalyzed C-H functionalization can also be directed to the C5 position, often influenced by the choice of ligand and directing group.

Radical Functionalization: Radical C-H functionalization offers another avenue for derivatization. For the related imidazo[1,2-a]pyridine (B132010) scaffold, various radical alkylations and acylations have been reported at the C3 position, suggesting that similar transformations could be applied to the C4/C5 positions of 2-aminoimidazoles. researchgate.net

The table below illustrates potential C-H functionalization reactions based on methodologies applied to related imidazole systems.

| Reaction Type | Position | Catalyst/Reagent System (Analogous System) | Coupling Partner | Reference |

|---|---|---|---|---|

| Arylation | C2 | Ni(OTf)₂/dcype, K₃PO₄ | Phenol derivatives | nih.gov |

| Alkenylation | C2 | Ni(OTf)₂/dcypt, K₃PO₄ | Enol derivatives | nih.gov |

| Iodination | C2 | 1. n-BuLi; 2. I₂ | Iodine | youtube.com |

| Cyanomethylation | C4/C5 (predicted) | Ir photocatalyst, BrCH₂CN | Bromoacetonitrile | researchgate.net |

Electrophilic Substitution: The imidazole ring readily undergoes electrophilic substitution, with the 2-amino group strongly directing incoming electrophiles to the C4 and C5 positions. globalresearchonline.net

Halogenation: Bromination and iodination can occur readily at the C4 and C5 positions using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). youtube.comchemistry-online.com

Nitration: Nitration of imidazoles can be achieved using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), typically yielding the 4(5)-nitro derivative. The reaction is complicated by the potential for N-protonation under strongly acidic conditions, which deactivates the ring. youtube.comchemistry-online.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions generally fail with imidazoles. The Lewis acid catalyst required for the reaction coordinates with the basic ring nitrogen atoms, deactivating the ring system towards electrophilic attack. chemistry-online.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is challenging due to its electron-rich nature. globalresearchonline.net However, the reaction becomes feasible if the ring is substituted with a good leaving group (e.g., a halogen) and/or activated by strong electron-withdrawing groups. For instance, a halogen atom at the C2 position of an N-alkylated imidazole can be displaced by nucleophiles. google.comresearchgate.netsemanticscholar.org The conversion of the N-1 substituted imidazole into a 1,3-dialkylimidazolium salt further activates the C2 position towards nucleophilic attack. google.com

The formation of an N-oxide derivative provides an alternative strategy for the functionalization of the imidazole core. nih.gov Tertiary amines, including the N-1 and N-3 atoms of a substituted imidazole, can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. chem-station.com For this compound, oxidation would likely occur at the N-3 position.

Imidazole N-oxides are versatile intermediates that can participate in several transformations:

Nucleophilic Substitution of Hydrogen (SNH): Imidazole N-oxides can react with organolithium reagents, such as pentafluorophenyllithium, via a nucleophilic substitution of a hydrogen atom, typically at the C5 position. nih.gov

Cycloaddition Reactions: Behaving as 1,3-dipoles, imidazole N-oxides can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov

Multicomponent Reactions: Imidazole N-oxides can act as nucleophiles in multicomponent reactions, for example, with aldehydes and C-H acids, to generate complex functionalized imidazole derivatives. nih.gov

These reactions highlight the utility of N-oxide formation as a method to alter the intrinsic reactivity of the imidazole ring, enabling functionalization patterns that are not accessible through direct electrophilic or nucleophilic substitution. nih.govmdpi.com

Heterocyclic Ring-Opening and Ring-Closing Reactions

Ring-Opening Reactions: The aromatic imidazole ring is generally stable and resistant to ring-opening reactions under typical conditions. While related, less stable structures like imidazolines (dihydroimidazoles) can undergo ring cleavage, the aromaticity of the 2-aminoimidazole core imparts significant stability, making ring-opening an uncommon transformation. researchgate.net Strategies involving the ring-opening of other heterocycles, such as α-nitro epoxides, are sometimes employed to synthesize the 2-aminoimidazole scaffold itself. organic-chemistry.org

Ring-Closing Reactions: In contrast to ring-opening, intramolecular ring-closing reactions are a highly relevant and powerful strategy for creating fused bicyclic systems from this compound. The N-1 propanol side chain is ideally positioned to participate in cyclization reactions to form fused 5,6-bicyclic imidazoles. organic-chemistry.orgnih.gov

Several synthetic strategies can be envisioned:

Intramolecular Nucleophilic Substitution: The terminal hydroxyl group can be converted into a good leaving group (e.g., bromide, tosylate). Subsequent intramolecular attack by either the N-3 ring nitrogen or the exocyclic 2-amino group would lead to the formation of a fused six-membered ring. This cyclization would yield derivatives of the imidazo[1,2-a]pyrimidine (B1208166) or imidazo[2,1-b] organic-chemistry.orgorganic-chemistry.orgdiazepine families.

Ring-Closing Metathesis (RCM): If the propanol side chain is modified to include a terminal alkene, RCM can be employed to form fused rings. For example, allylation of the 2-amino group, followed by RCM with the modified side chain, could create fused heterocyclic systems. This approach has been successfully used to prepare a variety of fused bicyclic imidazoles. organic-chemistry.orgresearchgate.netnih.gov

Pictet-Spengler Type Reactions: Annulation of an imidazole ring onto a saturated fragment is a known method for producing fused systems. For example, reacting histamine (B1213489) with carbonyl compounds can generate tetrahydroimidazopyridine derivatives. nih.gov A modified intramolecular version could potentially be applied to derivatives of the title compound.

The table below outlines potential fused heterocyclic systems that could be synthesized from this compound via intramolecular cyclization.

| Cyclization Strategy | Attacking Nucleophile | Resulting Fused Ring System |

|---|---|---|

| Intramolecular SN2 | N-3 of Imidazole Ring | Tetrahydroimidazo[1,2-a]pyrimidine |

| Intramolecular SN2 | Exocyclic 2-Amino Group | Tetrahydroimidazo[2,1-b] organic-chemistry.orgorganic-chemistry.orgdiazepine |

| Reductive Amination (after oxidation of alcohol to aldehyde) | Exocyclic 2-Amino Group | Dihydroimidazo[2,1-b] organic-chemistry.orgorganic-chemistry.orgdiazepine |

Coordination Chemistry and Catalytic Applications

3-(2-Amino-1H-Imidazol-1-yl)propan-1-ol as a Ligand for Metal Ions

The unique arrangement of a primary amino group, an imidazole (B134444) ring, and a terminal hydroxyl group in this compound suggests its potential to act as a multidentate ligand. Similar to other amino acids and their derivatives, this compound can form stable chelate rings with transition metals, a fundamental aspect of its coordination chemistry. wikipedia.org The imidazole moiety, in particular, is a common binding site for metal ions in biological systems, most notably in the amino acid histidine. wikipedia.org

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. General procedures often entail mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of transition metals like copper(II), cobalt(II), nickel(II), or zinc(II), in a solvent like ethanol (B145695) or methanol. nih.gov The reaction may be performed at room temperature or under reflux to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis (C, H, N): Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups (N-H, O-H, C=N) upon binding to the metal ion. jocpr.com

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal center. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can elucidate the structure of the ligand within the coordination sphere.

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the complex.

Magnetic Susceptibility Measurements: Helps determine the number of unpaired electrons in paramagnetic complexes, providing insight into the metal's oxidation state and coordination environment. researchgate.net

Owing to its multiple donor sites—the exocyclic amino nitrogen (NH₂), the imine nitrogen within the imidazole ring (N3), and the hydroxyl oxygen (OH)—this compound can exhibit several binding modes.

Monodentate: The ligand could coordinate through its most basic site, likely the imine nitrogen of the imidazole ring, similar to how simple imidazole ligands bind. wikipedia.org Coordination via only the amino nitrogen has also been observed for the related ligand 3-amino-1-propanol. rsc.org

Bidentate: The formation of a stable five- or six-membered chelate ring is a strong driving force. Potential bidentate coordination modes include:

N,N-Chelation: Involving the exocyclic amino group and the imidazole imine nitrogen. This is analogous to the coordination of ethylenediamine.

N,O-Chelation: Involving one of the nitrogen atoms (either amino or imidazole) and the terminal hydroxyl oxygen. Amino acids commonly coordinate as N,O bidentate ligands. wikipedia.org

Tridentate: It is plausible that the ligand could act as a tridentate N,N,O-donor, binding a single metal center through all three functional groups, which would likely result in a highly stable complex.

Bridging: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral) is influenced by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand itself. mdpi.com For instance, with metals like Co(II) or Cu(II), tetrahedral or distorted octahedral geometries are common. researchgate.net

Spectroscopic analysis provides detailed insight into the interaction between the metal and the ligand.

IR Spectroscopy: Coordination of the amino group to a metal ion is typically indicated by a shift of the N-H stretching and bending vibrations to lower wavenumbers. jocpr.com Similarly, the involvement of the imidazole ring is confirmed by shifts in the C=N and C=C stretching vibrations. If the hydroxyl group participates in coordination, a shift and broadening of the O-H stretching band would be observed.

UV-Visible Spectroscopy: The d-d electronic transitions observed in the visible region are sensitive to the ligand field strength and the coordination geometry. For example, octahedral Ni(II) complexes typically show three distinct absorption bands, whereas tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. uobaghdad.edu.iq Charge transfer bands may also appear in the UV region.

X-ray Crystallography: This technique provides unequivocal structural data. It can confirm the specific atoms of the ligand that are bonded to the metal, the precise coordination geometry, and intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.gov For example, studies on related imidazole-propanol complexes have utilized X-ray diffraction to confirm molecular structures and hydrogen bonding networks. nih.gov

The table below summarizes typical spectroscopic shifts observed upon complexation for related N,O-donor ligands.

| Functional Group | Free Ligand IR Frequency (cm⁻¹) | Coordinated Ligand IR Frequency (cm⁻¹) | Inference |

| ν(N-H) of Amino Group | ~3300-3400 | Shift to lower frequency | Coordination via amino nitrogen jocpr.com |

| δ(N-H) of Amino Group | ~1510-1520 | Shift to lower frequency | Coordination via amino nitrogen jocpr.com |

| ν(C=N) of Imidazole Ring | ~1580-1620 | Shift in frequency | Coordination via imidazole nitrogen |

| ν(O-H) of Alcohol | ~3200-3500 (broad) | Shift and/or broadening | Coordination via hydroxyl oxygen |

Role in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from ligands analogous to this compound are known to be effective catalysts in a variety of organic reactions. mdpi.com The combination of a metal center with a tunable ligand environment allows for the design of catalysts with specific activity and selectivity. Complexes of this ligand could potentially be used in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is in a different phase, often immobilized on a solid support. acs.org

Based on the catalytic activity of similar metal-amino acid and metal-imidazole complexes, catalysts derived from this compound could be active in several key organic transformations.

Hydrogenation Reactions: Ruthenium and rhodium complexes with N-donor ligands are well-known for their ability to catalyze the hydrogenation of ketones, alkenes, and imines. mdpi.com

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols and hydrocarbons. The specific outcome often depends on the choice of metal and oxidant.

C-C Coupling Reactions: Palladium complexes are famously used in cross-coupling reactions (e.g., Suzuki, Heck). The N,O-ligand could stabilize the palladium center throughout the catalytic cycle.

CO₂ Conversion: The capture and subsequent catalytic conversion of carbon dioxide is an area of intense research. Homogeneous metal complexes have been used to hydrogenate CO₂ to formate (B1220265) or methanol, often in the presence of amine-based compounds. rsc.org

The table below outlines potential catalytic applications for metal complexes of the title ligand, based on established catalytic systems.

| Reaction Type | Metal Center | Potential Substrate | Potential Product |

| Asymmetric Hydrogenation | Ru(II), Rh(I) | Prochiral Ketones | Chiral Alcohols mdpi.com |

| Dehydrogenative Condensation | Pd(0), Ru(II) | 1,2-Diols and Ureas | Imidazolones acs.org |

| C-H Activation | Pd(II) | Aromatic C-H bonds | Functionalized Arenes mdpi.com |

| CO₂ Hydrogenation | Fe, Ru | Carbon Dioxide, H₂ | Formic Acid rsc.org |

Understanding the reaction mechanism is key to optimizing a catalyst's performance. For catalysis involving metal complexes of this compound, the ligand would play a crucial role in modulating the metal center's electronic and steric properties.

In a typical catalytic cycle for a reaction like hydrogenation, the ligand influences several key steps:

Substrate Binding: The ligand's steric bulk can control which substrate molecule binds and in what orientation, which is critical for enantioselective catalysis.

Activation/Transformation: The electronic properties of the ligand (its ability to donate or withdraw electron density) affect the reactivity of the metal center, influencing steps like oxidative addition or migratory insertion.

Product Release: The ligand must allow for the release of the product to regenerate the active catalyst.

Mechanistic studies often involve a combination of kinetic analysis, spectroscopic monitoring of the reaction in progress (in situ spectroscopy), and computational modeling (DFT). For instance, in proline-catalyzed aldol (B89426) reactions, which also involve an amino-functionalized heterocyclic catalyst, detailed mechanistic models like the Zimmerman-Traxler transition state have been proposed to explain stereoselectivity. nih.gov Similar investigations could elucidate the role of the this compound ligand in controlling reactivity and selectivity in metal-catalyzed processes.

Applications in Analytical Chemistry

The unique structural characteristics of this compound, featuring a 2-aminoimidazole core coupled with a flexible propanol (B110389) side chain, position it as a compelling candidate for applications in analytical chemistry, particularly in the realm of metal ion chelation. The imidazole ring, with its nitrogen heteroatoms, and the amino and hydroxyl functional groups provide multiple coordination sites for metal ions. This multidentate nature allows for the formation of stable chelate complexes with a variety of metal ions, a property that can be harnessed for their detection and quantification.

The analytical utility of such imidazole-based ligands stems from their ability to induce a measurable response upon complexation with a metal ion. This response can be a change in color (colorimetric sensing), the emission of light (fluorescent sensing), or a change in electrochemical potential (potentiometric sensing). These methods offer sensitive and selective means for the determination of metal ion concentrations in various samples.

While specific detailed research findings on the analytical applications of this compound for metal ion chelation are not extensively documented in publicly available literature, the principles of coordination chemistry and the known reactivity of similar 2-aminoimidazole and propanol-containing ligands allow for the projection of its potential applications. The primary amino group, the imidazole nitrogens, and the hydroxyl group can act as a tridentate or bidentate ligand, depending on the metal ion and the reaction conditions.

The development of analytical methods using this compound would typically involve the synthesis and characterization of its metal complexes to understand their stoichiometry, stability, and spectroscopic properties. For instance, the formation of a colored complex with a specific metal ion could be the basis for a spectrophotometric method of analysis. The change in the absorption spectrum upon complexation would be directly proportional to the concentration of the metal ion.

Similarly, if the compound or its metal complexes are fluorescent, its interaction with metal ions could lead to either fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor). This change in fluorescence intensity can be a highly sensitive measure of the analyte concentration. The selectivity of such sensors for a particular metal ion over others would be a critical aspect of the research, often fine-tuned by modifying the ligand structure or the sensing conditions (e.g., pH, solvent).

Potentiometric sensors, such as ion-selective electrodes (ISEs), could also be developed by incorporating this compound into a membrane. The selective binding of a target metal ion to the ligand within the membrane would generate a potential difference that can be measured and correlated to the ion's concentration.

The table below outlines the potential analytical applications and the underlying principles based on the chelation properties of this compound. It is important to note that this is a prospective overview, and experimental validation would be required to establish the specific performance characteristics of analytical methods based on this compound.

| Analytical Technique | Principle of Detection | Potential Metal Ions | Key Parameters to Investigate |

| Spectrophotometry | Formation of a colored complex upon chelation, leading to a change in absorbance. | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Molar absorptivity of the complex, stoichiometry, formation constant, optimal pH, and wavelength of maximum absorbance. |

| Fluorimetry | Change in fluorescence intensity (quenching or enhancement) upon metal ion binding. | Heavy and transition metal ions (e.g., Hg²⁺, Cd²⁺, Pb²⁺, Zn²⁺) | Quantum yield of the free ligand and the complex, binding constant, selectivity over interfering ions, and response time. |

| Potentiometry (ISEs) | Selective binding of the metal ion to the ligand immobilized in a membrane, generating a measurable potential. | Divalent cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺) | Nernstian response slope, detection limit, selectivity coefficients, and operational pH range. |

| Solid-Phase Extraction | Immobilization of the ligand on a solid support for the selective preconcentration of metal ions from a sample matrix. | Heavy metals from environmental samples | Adsorption capacity, elution conditions, reusability of the sorbent, and preconcentration factor. |

Further research into the coordination chemistry of this compound is necessary to fully elucidate its potential in analytical chemistry and to develop robust and selective methods for metal ion analysis.

Applications in Materials Science and Advanced Technologies

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, which are held together by non-covalent intermolecular forces. logancollinsblog.com The field has been inspired by biology, where thermodynamically driven molecular assembly processes are sufficient for many functions. logancollinsblog.com The structure of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol contains key functional groups—the amino group and the imidazole (B134444) ring—that are adept at forming such non-covalent interactions, particularly hydrogen bonds.

The imidazole ring and the amino group are excellent hydrogen bond donors and acceptors. This capability allows molecules of this type to interact with each other and with other complementary molecules to form predictable, ordered structures. Research on closely related compounds demonstrates this principle effectively. For instance, in the crystal structure of a derivative, 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, which create chains that propagate in a specific direction. researchgate.net These chains are further interconnected by C—H⋯O and C—H⋯N hydrogen bonds, ultimately forming a stable, three-dimensional supramolecular structure. researchgate.net The ability to form such extensive hydrogen-bonded networks is fundamental to designing crystalline materials and molecular assemblies with specific topologies.

Table 1: Hydrogen-Bond Geometry in a Related Benzimidazole Derivative

This table details the hydrogen bond geometry found in the crystal structure of 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, illustrating the types of interactions that imidazole derivatives can form. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1N1···N3 | 0.86 | 2.19 | 3.018 (3) | 161 |

| N1—H2N1···O1 | 0.86 | 2.50 | 3.197 (3) | 139 |

| C11—H11A···O1 | 0.97 | 2.57 | 3.491 (3) | 158 |

| C12—H12A···N4 | 0.97 | 2.60 | 3.486 (3) | 152 |

The self-assembly driven by these specific intermolecular interactions is a cornerstone of creating ordered materials. By modifying the peripheral groups of the core imidazole structure, it is possible to tune the assembly process to create materials with desired properties, such as porosity, stability, and function. Peptide-based supramolecular systems, for example, rely on the interplay between rigid and flexible structures to form complex materials like hydrogels. ub.eduacs.org The combination of a rigid imidazole ring and a flexible propanol (B110389) chain in this compound provides a similar basis for designing self-assembling systems that can form ordered materials like liquid crystals or porous organic frameworks.

Potential in Organic Electronics and Photonics

Imidazole derivatives have garnered interest in the field of organic electronics due to their electronic properties and stability. They have been investigated as components in devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

The electronic behavior of imidazole-containing compounds is crucial for their application in photonics and electronics. Studies on related molecules, such as (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, have utilized computational methods like Density Functional Theory (DFT) to investigate their properties. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap, determine the optical and electronic characteristics of a molecule. A narrow energy gap can facilitate intramolecular charge transfer, a process that is essential for non-linear optical (NLO) activity and for the function of electronic materials.

Table 2: Calculated Electronic Properties of an Imidazole Derivative

This table shows the calculated electronic properties for (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one in the gas phase, providing insight into the typical electronic characteristics of such compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.9636 |

| LUMO Energy | -2.4857 |

| HOMO-LUMO Energy Gap | 3.4788 |

| Electronegativity (χ) | 4.7212 |

| Chemical Hardness (η) | 1.2458 |

| Softness (S) | 0.4023 |

| Electrophilicity Index (ω) | 3.789 |

The properties of imidazole derivatives make them suitable for roles in energy conversion systems. Imidazolium-based ionic liquids, for instance, have been used as electrolytes in solar cells. researchgate.net The propanol group on this compound can serve as an anchoring group to bind the molecule to semiconductor surfaces, such as TiO₂ in DSSCs, while the imidazole core can be part of a larger dye molecule or act as a charge-transfer mediator. The structural versatility allows for tuning the electronic levels to optimize charge injection and transport, which are critical processes for efficient energy conversion.

Integration into Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are composed of a large organic cation and an organic or inorganic anion. mdpi.com They have attracted significant attention as alternative solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable solvating properties. researchgate.netmdpi.com